Cas no 543-99-7 (1-Butanamine,3-methyl-N-(3-methylbutyl)-, hydrochloride (1:1))

1-Butanamine,3-methyl-N-(3-methylbutyl)-, hydrochloride (1:1) structure
543-99-7 structure
Product Name:1-Butanamine,3-methyl-N-(3-methylbutyl)-, hydrochloride (1:1)
CAS No:543-99-7
MF:C10H24ClN
MW:193.757262229919
CID:378198
PubChem ID:71095
Update Time:2025-04-19

1-Butanamine,3-methyl-N-(3-methylbutyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine,3-methyl-N-(3-methylbutyl)-, hydrochloride (1:1)
    • di-iso-amylammonium chloride
    • diisopentylammonium chloride
    • 3-methyl-N-(3-methylbutyl)butan-1-amine hydrochloride (1:1)
    • UNII-XLA55H7EJN
    • N-isopentyl-3-methyl-1-butanamine hydrochloride
    • DTXSID10969351
    • DIISOPENTYLAMINE, HYDROCHLORIDE
    • 543-99-7
    • Q27293890
    • DIISOAMYLAMINE HYDROCHLORIDE [MI]
    • 1-BUTANAMINE, 3-METHYL-N-(3-METHYLBUTYL)-, HYDROCHLORIDE (1:1)
    • EINECS 208-855-3
    • Diisopentylamin-hydrochlorid
    • 3-Methyl-N-(3-methylbutyl)butan-1-amine--hydrogen chloride (1/1)
    • XLA55H7EJN
    • Inchi: 1S/C10H23N.ClH/c1-9(2)5-7-11-8-6-10(3)4;/h9-11H,5-8H2,1-4H3;1H
    • InChI Key: RCJGSLQDTTUTKL-UHFFFAOYSA-N
    • SMILES: Cl.N(CCC(C)C)CCC(C)C

Computed Properties

  • Exact Mass: 168.972
  • Monoisotopic Mass: 193.16
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 66.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Boiling Point: 188°Cat760mmHg
  • Flash Point: 46.6°C
  • PSA: 14.1
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